KLH45

Descripción

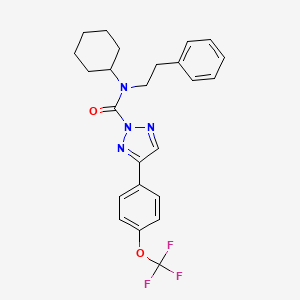

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3N4O2/c25-24(26,27)33-21-13-11-19(12-14-21)22-17-28-31(29-22)23(32)30(20-9-5-2-6-10-20)16-15-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,17,20H,2,5-6,9-10,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOYNRLSBYWAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CCC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Potent and Selective Inhibition of DDHD2 by KLH45: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDHD domain-containing protein 2 (DDHD2) is a serine hydrolase that has been identified as a principal triglyceride (TAG) lipase in the brain.[1] Its dysfunction is genetically linked to a complex form of hereditary spastic paraplegia (HSP), a neurodegenerative disorder characterized by lower limb spasticity, intellectual disability, and lipid accumulation in the brain.[2] The discovery of DDHD2's role in neuronal lipid metabolism has opened new avenues for understanding and potentially treating this debilitating disease. A key tool in the elucidation of DDHD2's function has been the development of selective inhibitors. This guide provides an in-depth technical overview of this compound, a potent and selective small-molecule inhibitor of DDHD2.

Quantitative Data on this compound Inhibition

This compound has been extensively characterized as a highly potent inhibitor of DDHD2. Its inhibitory activity has been quantified through various in vitro and cellular assays. A structurally related but inactive compound, KLH40, serves as a valuable negative control in these studies.[3]

| Inhibitor | Target | Assay Type | IC50 (nM) | Cellular Activity | Selectivity Notes | Reference |

| This compound | DDHD2 | In vitro enzyme assay | 1.3 | >95% inhibition at 25 nM in Neuro2A cells | Also inhibits ABHD6. No significant activity against 40+ other serine hydrolases, including DDHD1 and Sec23ip. | [2][3][4][5] |

| This compound | Recombinant DDHD2 | In vitro enzyme assay | 3.6 | N/A | N/A | [3] |

| KLH40 | DDHD2 | In vitro enzyme assay | Negligible inhibition | Does not inhibit DDHD2 in Neuro2A cells | Inhibits ABHD6 (~90% blockade) and partially inhibits FAAH and PLA2G15. | [3] |

DDHD2 Signaling and Inhibition by this compound

DDHD2 plays a crucial role in lipid metabolism within the central nervous system by hydrolyzing triglycerides into diacylglycerols and free fatty acids. This process is essential for maintaining lipid homeostasis in neurons. The accumulation of triglycerides in the form of lipid droplets is a hallmark of DDHD2 dysfunction. This compound selectively binds to and inhibits the catalytic activity of DDHD2, thereby blocking the breakdown of triglycerides and leading to an increase in intracellular lipid droplet formation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of key methodologies used in the characterization of this compound.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful chemoproteomic technique used to assess the potency and selectivity of enzyme inhibitors in a complex biological sample.

Objective: To determine the IC50 of this compound for DDHD2 and to profile its selectivity against other serine hydrolases.

General Protocol:

-

Proteome Preparation: Prepare soluble proteomes from Neuro2A cells or other relevant cell lines.

-

Inhibitor Incubation: Pre-incubate proteome samples with varying concentrations of this compound (or KLH40 as a control) for a specified time (e.g., 30 minutes) at room temperature.

-

Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe, such as HT-01, to the inhibitor-treated proteomes and incubate for a specified time (e.g., 30 minutes) at room temperature. HT-01 is a potent, irreversible inhibitor of DDHD2.

-

Analysis: Analyze the probe-labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry-based proteomics to quantify the degree of inhibition at each this compound concentration. The intensity of the fluorescent signal or the peptide spectral counts corresponding to DDHD2 will be inversely proportional to the inhibitory activity of this compound.

In Vitro Triglyceride (TAG) Hydrolase Activity Assay

This assay directly measures the enzymatic activity of DDHD2 by quantifying the hydrolysis of a radiolabeled TAG substrate.

Objective: To confirm the TAG hydrolase activity of DDHD2 and to assess the inhibitory effect of this compound.

General Protocol:

-

Enzyme Source: Use soluble lysates from HEK293T cells transiently transfected with a wild-type DDHD2 cDNA.[5] As negative controls, use lysates from mock-transfected cells or cells transfected with a catalytically inactive S351A-DDHD2 mutant.[3]

-

Inhibitor Pre-incubation: Pre-incubate the DDHD2-containing lysates with this compound (e.g., 2 µM) or a vehicle control (DMSO) for a specified time (e.g., 30 minutes) at room temperature.[5]

-

Substrate Incubation: Initiate the reaction by adding a radiolabeled TAG substrate (e.g., [¹⁴C]-triolein) to the lysates and incubate at 37°C for a defined period.

-

Lipid Extraction and Analysis: Terminate the reaction and extract the lipids. Separate the different lipid species (TAGs, diacylglycerols, free fatty acids) using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of radiolabeled free fatty acid produced using a phosphorimager or liquid scintillation counting.

Cellular Lipid Droplet Formation Assay

This cell-based assay visualizes and quantifies the effect of DDHD2 inhibition on the accumulation of intracellular lipid droplets.

Objective: To determine the effect of this compound on lipid droplet formation in cells expressing DDHD2.

General Protocol:

-

Cell Culture and Transfection: Culture COS-7 cells and transfect them with a vector expressing DDHD2.

-

Inhibitor and Fatty Acid Treatment: Pre-treat the transfected cells with this compound (e.g., 2 µM) or KLH40 for 1 hour.[5] Supplement the culture medium with oleic acid to induce lipid droplet formation and incubate for 16 hours.[5]

-

Staining: Fix the cells and stain for lipid droplets using a fluorescent dye such as BODIPY 493/503. Nuclei can be counterstained with DAPI.

-

Imaging and Quantification: Acquire images using fluorescence microscopy. Quantify the number and size of lipid droplets per cell using image analysis software.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical experimental workflow for the identification and validation of a DDHD2 inhibitor like this compound.

Synthesis and Structure-Activity Relationship (SAR)

While a detailed synthetic route for this compound is not publicly available in the reviewed literature, its chemical structure, N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]-2H-1,2,3-triazole-2-carboxamide, suggests a multi-step synthesis likely involving the formation of the triazole core followed by the attachment of the carboxamide moiety.[5] The structure-activity relationship for this class of inhibitors appears to be stringent, as exemplified by the inactive analog KLH40, which differs structurally but retains some off-target activities.[3] Further research into the SAR of triazole carboxamides as DDHD2 inhibitors could lead to the development of even more potent and selective compounds with improved pharmacological properties.

Conclusion

This compound is a valuable research tool for probing the function of DDHD2 and its role in neuronal lipid metabolism and the pathogenesis of hereditary spastic paraplegia. Its high potency and selectivity make it an excellent candidate for further preclinical development. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of neurobiology and drug discovery who are interested in targeting DDHD2.

References

- 1. Cooperation of acylglycerol hydrolases in neuronal lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | DDHD2 inhibitor | Probechem Biochemicals [probechem.com]

- 3. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

The Role of KLH45 in Elucidating Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of KLH45, a selective inhibitor of the DDHD2 lipase, and its application in the study of lipid metabolism. Through the targeted inhibition of DDHD2, this compound serves as a critical tool to investigate the pathways of triglyceride hydrolysis and lipid droplet dynamics, offering insights into pathologies associated with lipid dysregulation, such as the neurodegenerative disorder Hereditary Spastic Paraplegia (HSP).

Core Concept: this compound as a Molecular Probe for DDHD2 Function

This compound is a potent and selective small-molecule inhibitor of DDHD domain-containing protein 2 (DDHD2), a key triglyceride hydrolase in the central nervous system. By blocking the enzymatic activity of DDHD2, this compound allows for the controlled study of the consequences of impaired triglyceride metabolism. Its use in cellular models has been instrumental in confirming the role of DDHD2 in lipid droplet (LD) turnover and in maintaining lipid homeostasis.

Quantitative Data on the Effects of this compound

The application of this compound in cell-based assays provides quantitative insights into its impact on lipid storage and metabolism. The following tables summarize key findings from studies utilizing this compound to inhibit DDHD2 function.

Table 1: Effect of this compound on Lipid Droplet Formation in COS-7 Cells

| Treatment Group | Mean LD Surface Area per Cell (Arbitrary Units) | Fold Change vs. DDHD2 + DMSO | Statistical Significance (p-value) |

| mCherry Control | ~150 | - | - |

| DDHD2 + DMSO | ~50 | 1.0 | - |

| DDHD2 + this compound (2 µM) | ~125 | ~2.5 | < 0.001 |

| DDHD2 + KLH40 (2 µM, Control) | ~50 | ~1.0 | Not Significant |

Data extracted and synthesized from studies on DDHD2 inhibition.[1]

Table 2: Impact of this compound on Lipid Species in DDHD2-expressing COS-7 Cells

| Lipid Species | DDHD2 + DMSO (vs. mCherry Control) | DDHD2 + this compound (vs. DDHD2 + DMSO) |

| Triacylglycerol (TAG) | ↓ (Significant Decrease) | ↑ (Restored to control levels) |

| Diacylglycerol (DAG) | ↑ (Significant Increase) | ↓ (Reduced towards control levels) |

| Monoacylglycerol (MAG) | ↑ (Significant Increase) | ↓ (Reduced towards control levels) |

| Free Fatty Acid (FFA) | ↑ (Significant Increase) | ↓ (Reduced towards control levels) |

This table represents the directional changes in lipid levels upon DDHD2 expression and its inhibition by this compound.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound and DDHD2.

Protocol 1: Oleic Acid-Induced Lipid Droplet Formation and Inhibition by this compound

This protocol is designed to induce the formation of lipid droplets in a cellular model and to assess the impact of DDHD2 inhibition by this compound.

1. Cell Culture and Transfection:

- COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Cells are transiently transfected with mCherry-tagged DDHD2 constructs using a suitable transfection reagent and incubated for 24 hours.

2. Inhibitor Pre-treatment:

- One hour prior to lipid loading, the culture medium is replaced with fresh medium containing either 2 µM this compound, 2 µM KLH40 (a control compound), or DMSO (vehicle control).

3. Oleic Acid Supplementation:

- To induce lipid droplet formation, cells are supplemented with a 10% (v/v) solution of 2 mM oleic acid complexed with 5% fatty acid-free bovine serum albumin (BSA).

- The cells are incubated overnight (approximately 16 hours) in the oleic acid-containing medium.

4. Microscopy and Lipid Droplet Staining:

- After incubation, cells are washed three times with phosphate-buffered saline (PBS).

- For visualization of lipid droplets, cells are stained with BODIPY 493/503.

- Nuclei are counterstained with Hoechst.

- Imaging is performed using fluorescence microscopy.

5. Lipidomic Analysis:

- For the analysis of lipid species, cells are washed three times with PBS and harvested.

- Lipids are extracted from the cell pellets, and the levels of TAG, DAG, MAG, and FFA are quantified using mass spectrometry.[1]

Visualizing the Mechanism of Action

Diagrams illustrating the signaling pathways and experimental workflows provide a clear understanding of the role of this compound in lipid metabolism studies.

Conclusion

This compound is an invaluable pharmacological tool for dissecting the role of DDHD2 in lipid metabolism. Its ability to acutely inhibit DDHD2 allows for precise investigation of the downstream consequences on lipid droplet dynamics and lipidomic profiles. The experimental protocols and data presented herein provide a framework for researchers to utilize this compound in their own studies to further unravel the complexities of lipid metabolism and its role in human health and disease.

References

KLH45: A Novel Tyrosine Kinase Inhibitor for the Treatment of Refractory Non-Small Cell Lung Cancer

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: KLH45 is a novel, orally bioavailable small molecule inhibitor of the proto-oncogene tyrosine-protein kinase (MET) and its downstream signaling pathways. This document provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of this compound. The data presented herein supports the continued development of this compound as a potential therapeutic agent for patients with non-small cell lung cancer (NSCLC) harboring MET dysregulation.

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A subset of NSCLC is characterized by the dysregulation of the MET proto-oncogene, which can occur through gene amplification, mutation, or protein overexpression. The MET signaling pathway plays a crucial role in cell proliferation, survival, and migration. Aberrant MET activation is a key driver of tumorigenesis and is associated with a poor prognosis. This compound was developed as a potent and selective inhibitor of MET to address this unmet medical need.

Discovery and Lead Optimization

This compound was identified through a high-throughput screening campaign of a proprietary compound library against recombinant human MET kinase. Initial hits were optimized through a structure-activity relationship (SAR) study to improve potency, selectivity, and pharmacokinetic properties. This led to the identification of this compound, a compound with sub-nanomolar potency against MET and excellent selectivity over a panel of other kinases.

Mechanism of Action

This compound is an ATP-competitive inhibitor of the MET tyrosine kinase. By binding to the ATP-binding pocket of the MET kinase domain, this compound prevents the phosphorylation and activation of MET, thereby inhibiting its downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. This ultimately leads to decreased cell proliferation, induction of apoptosis, and inhibition of cell migration in MET-dependent cancer cells.

Signaling Pathway Diagram

Caption: this compound inhibits MET signaling, blocking downstream RAS/MAPK and PI3K/AKT pathways.

Preclinical Data

The efficacy and safety of this compound were evaluated in a series of preclinical studies.

In Vitro Efficacy

This compound demonstrated potent anti-proliferative activity in MET-amplified NSCLC cell lines.

Table 1: In Vitro Proliferation IC50 Values for this compound

| Cell Line | MET Status | IC50 (nM) |

| H441 | MET Amplified | 5.2 ± 1.1 |

| EBC-1 | MET Amplified | 8.7 ± 2.3 |

| A549 | MET Wild-Type | > 10,000 |

| H1975 | EGFR Mutant | > 10,000 |

In Vivo Efficacy

The anti-tumor activity of this compound was assessed in a patient-derived xenograft (PDX) model of MET-amplified NSCLC.

Table 2: In Vivo Efficacy of this compound in a MET-Amplified NSCLC PDX Model

| Treatment Group | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 10 | 45 ± 8 |

| This compound | 30 | 82 ± 12 |

| This compound | 100 | 98 ± 5 |

Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in male Sprague-Dawley rats.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value (10 mg/kg, p.o.) |

| Cmax (ng/mL) | 1250 ± 210 |

| Tmax (h) | 2.0 ± 0.5 |

| AUC (0-24h) (ng·h/mL) | 9800 ± 1500 |

| Bioavailability (%) | 45 |

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control for 72 hours.

-

Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Luminescence was measured using a plate reader, and the data was normalized to the vehicle control. IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.

Experimental Workflow Diagram

Caption: Workflow for the in vitro cell proliferation assay.

Patient-Derived Xenograft (PDX) Model

-

Tumor Implantation: MET-amplified NSCLC PDX tumors were subcutaneously implanted into the flank of immunodeficient mice.

-

Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups.

-

Dosing: this compound was administered orally once daily at the indicated doses. The vehicle group received the formulation buffer.

-

Tumor Measurement: Tumor volume was measured twice weekly using digital calipers.

-

Efficacy Evaluation: Tumor growth inhibition was calculated at the end of the study.

Pharmacokinetic Study in Rats

-

Dosing: Male Sprague-Dawley rats were administered a single oral dose of this compound at 10 mg/kg.

-

Blood Sampling: Blood samples were collected via the tail vein at various time points post-dose (0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Plasma Preparation: Plasma was separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound were determined by LC-MS/MS.

-

Parameter Calculation: Pharmacokinetic parameters were calculated using non-compartmental analysis in Phoenix WinNonlin.

Conclusion

This compound is a potent and selective MET inhibitor with promising preclinical anti-tumor activity in MET-dysregulated NSCLC models. Its favorable pharmacokinetic profile supports its development as an oral therapeutic. Further investigation in clinical trials is warranted to evaluate the safety and efficacy of this compound in patients with MET-driven NSCLC.

An In-depth Technical Guide on the Role of DDHD2 in Hereditary Spastic Paraplegia and the Utility of its Inhibitor, KLH45

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hereditary Spastic Paraplegias (HSPs) are a group of inherited neurodegenerative disorders characterized by progressive lower limb spasticity and weakness. Spastic Paraplegia Gene 54 (SPG54), a complex form of HSP, is caused by mutations in the DDHD2 gene. This guide provides a comprehensive overview of the molecular mechanisms underlying SPG54, focusing on the function of the DDHD2 protein and the experimental insights gained from its selective inhibitor, KLH45. We will delve into the critical role of DDHD2 in neuronal lipid metabolism, its dual function as a triglyceride hydrolase and a lipophagy receptor, and how its dysfunction leads to the hallmark neuropathology of SPG54. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to serve as a valuable resource for researchers in the field of neurodegeneration and drug development.

Introduction to Hereditary Spastic Paraplegia and SPG54

Hereditary Spastic Paraplegias (HSPs) represent a clinically and genetically diverse group of neurodegenerative disorders primarily affecting the upper motor neurons, leading to progressive spasticity and weakness in the lower limbs[1][2]. These disorders can be classified as "pure," where the symptoms are confined to lower limb spasticity, or "complex," where they are accompanied by additional neurological features such as intellectual disability, ataxia, and peripheral neuropathy[1][2].

SPG54 is an autosomal recessive, complex form of HSP characterized by early-onset spastic paraplegia, intellectual disability, and a thin corpus callosum observable via magnetic resonance imaging (MRI)[3][4][5]. The genetic basis for SPG54 lies in deleterious mutations within the DDHD2 gene[3][5].

The Role of DDHD2 in Neuronal Lipid Metabolism

The DDHD2 protein is a member of the DDHD domain-containing family of proteins and functions as a principal triglyceride hydrolase in the central nervous system[3][6]. Its primary role is the hydrolysis of triglycerides (TAGs) stored in lipid droplets (LDs) into fatty acids and glycerol. These liberated fatty acids are crucial for various neuronal functions, including serving as an energy source to fuel synaptic activity[7][8].

Recent research has unveiled a dual functionality for DDHD2. Beyond its enzymatic activity, DDHD2 also acts as a cargo receptor for lipophagy, a selective form of autophagy responsible for the degradation of lipid droplets[9][10]. DDHD2 interacts with ATG8 family proteins (e.g., LC3/GABARAPs) on the autophagosome membrane, thereby targeting lipid droplets for lysosomal degradation[9][10].

Dysfunction of DDHD2, due to genetic mutations, disrupts this delicate balance of lipid metabolism. The impaired hydrolysis of triglycerides and the compromised lipophagic clearance lead to the pathological accumulation of lipid droplets within neurons, a key hallmark of SPG54[3][6][7]. This accumulation of neutral lipids can be detected in the brains of SPG54 patients[2][4].

This compound: A Selective Inhibitor of DDHD2

This compound is a potent, selective, and in vivo-active small molecule inhibitor of DDHD2[3]. It has been instrumental as a research tool to pharmacologically mimic the effects of DDHD2 loss-of-function. This compound has been shown to effectively block the triglyceride hydrolase activity of DDHD2, leading to an increase in lipid droplet accumulation in cultured neurons and in the brains of mice[3][11][12][13]. Its use in experimental models has been pivotal in elucidating the causal link between DDHD2 inhibition, lipid droplet accumulation, and the downstream cellular consequences relevant to HSP.

Data Presentation

Table 1: Quantitative Data on DDHD2 Inhibition and Lipid Accumulation

| Parameter | Value | Experimental System | Reference |

| This compound IC50 for DDHD2 | 1.3 nM | Mouse neuroblastoma (Neuro2A) proteome | [3] |

| Triglyceride Accumulation | Significant elevation | Brain and spinal cord of mice treated subchronically with this compound (20 mg/kg, i.p., every 12h for 4 days) | [3] |

| Lipid Droplet Accumulation | Significant increase | Primary rat cortical neurons treated with 2.5 µM and 5 µM this compound for 8h and 24h | [11] |

| Acetyl-CoA Levels | 31.5% decrease | Brain tissue of DDHD2-/- mice compared to wild-type | [14] |

| Neuronal Lipid Droplet Composition (this compound-induced) | 73.35 ± 4.12 % Triglycerides | Cortical neurons treated with this compound | [8] |

Table 2: Clinical and Genetic Features of SPG54 Patients with DDHD2 Mutations

| Mutation | Age of Onset | Key Clinical Features | Reference |

| Compound Heterozygous: p.[R112Q];[Y606]* | Adult (35 years) | Spastic paraplegia, ataxia, cognitive impairment, peripheral neuropathy | [2] |

| Compound Heterozygous: p.[R112Q];[p.D660H] | Adult (61-year-old patient) | Spastic paraplegia, ataxia, cognitive impairment, peripheral neuropathy | [2] |

| Homozygous: p.R112Q | Adult | Complex HSP with cerebellar ataxia, polyneuropathy, or cognitive impairment | [2] |

| Various (compilation of 45 patients) | Majority < 2 years; 4 patients > 20 years | Early-onset spastic paraplegia, intellectual disability, thin corpus callosum, periventricular white matter abnormalities | [4][15] |

Experimental Protocols

Lipid Extraction from Brain Tissue (Bligh-Dyer Method)

This protocol is adapted from the Bligh and Dyer method for the extraction of total lipids from brain tissue.

Materials:

-

Brain tissue (fresh or frozen)

-

Phosphate-buffered saline (PBS), ice-cold

-

Chloroform (CHCl3)

-

Methanol (MeOH)

-

Deionized water

-

Glass homogenizer

-

Centrifuge

Procedure:

-

Weigh a sample of brain tissue (e.g., 100 mg).

-

Add the tissue to a glass homogenizer with 1 mL of ice-cold PBS.

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

To the 1 mL of homogenate, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Add an additional 1.25 mL of chloroform and vortex for 1 minute.

-

Add 1.25 mL of deionized water and vortex for another minute.

-

Centrifuge the sample at 1,000 x g for 10 minutes at 4°C to separate the phases.

-

Three phases will be visible: an upper aqueous phase (methanol/water), a lower organic phase (chloroform containing lipids), and a protein disk at the interface.

-

Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein disk and the upper phase.

-

The collected lipid extract can be dried under a stream of nitrogen and stored at -80°C for further analysis.

Lipid Droplet Staining in Cultured Neurons (BODIPY 493/503)

This protocol describes the staining of neutral lipid droplets in cultured neurons using the fluorescent dye BODIPY 493/503.

Materials:

-

Cultured neurons on coverslips or in imaging plates

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (for fixed cells)

-

BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

-

Serum-free culture medium or PBS

-

DAPI solution (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure for Live-Cell Imaging:

-

Prepare a fresh working solution of BODIPY 493/503 at a final concentration of 1-2 µM in serum-free culture medium or PBS.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Wash the cells two to three times with PBS to remove excess dye.

-

Image the cells immediately using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (Excitation/Emission: ~493/503 nm).

Procedure for Fixed-Cell Staining:

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare a working solution of BODIPY 493/503 at 1-2 µM in PBS.

-

Incubate the fixed cells with the BODIPY working solution for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei with DAPI for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Image using a fluorescence microscope.

Immunofluorescence for DDHD2 and LC3B Colocalization

This protocol details the procedure for co-immunostaining of DDHD2 and the autophagy marker LC3B in cultured cells.

Materials:

-

Cultured cells on coverslips

-

PBS

-

4% PFA in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Triton X-100)

-

Primary antibodies: Rabbit anti-DDHD2 and Mouse anti-LC3B

-

Fluorescently-labeled secondary antibodies: Goat anti-Rabbit IgG (e.g., Alexa Fluor 488) and Goat anti-Mouse IgG (e.g., Alexa Fluor 594)

-

DAPI solution

-

Mounting medium

Procedure:

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with a cocktail of primary antibodies (anti-DDHD2 and anti-LC3B) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a cocktail of fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips and image using a confocal microscope.

Western Blotting for DDHD2 Expression

This protocol outlines the detection of DDHD2 protein expression in cell or tissue lysates.

Materials:

-

Cell or tissue lysates in RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-DDHD2

-

HRP-conjugated secondary antibody: Goat anti-Rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-DDHD2 antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system. The expected molecular weight of DDHD2 is approximately 81-90 kDa.

In Vivo Administration of this compound in Mice

This protocol describes the subchronic intraperitoneal administration of this compound to mice to study its effects on brain lipid metabolism.

Materials:

-

This compound

-

Vehicle solution (e.g., a mixture of ethanol, PEG400, and saline)

-

Mice (e.g., C57BL/6J)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

-

On the day of injection, dilute the stock solution to the desired final concentration (e.g., 20 mg/kg) in the vehicle.

-

Administer the this compound solution or vehicle control to the mice via intraperitoneal injection.

-

For subchronic studies, repeat the injections every 12 hours for a period of 4 days.

-

At the end of the treatment period, euthanize the mice and collect brain and spinal cord tissues for subsequent analysis (e.g., lipidomics).

Behavioral Testing in Mouse Models of HSP

This test assesses motor coordination and balance.

Apparatus:

-

An automated rotarod apparatus with a rotating rod.

Procedure:

-

Acclimatize the mice to the testing room for at least 30 minutes before the test.

-

Place the mouse on the stationary rod.

-

Start the rotation of the rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod.

-

Perform multiple trials per mouse with an inter-trial interval.

This test evaluates locomotor activity and anxiety-like behavior.

Apparatus:

-

A square arena with walls, typically equipped with an automated tracking system (infrared beams or video camera).

Procedure:

-

Acclimatize the mice to the testing room.

-

Place the mouse in the center of the open field arena.

-

Allow the mouse to explore the arena for a set period (e.g., 20 minutes).

-

The tracking system records parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Dual function of DDHD2 in lipid metabolism and its impairment in SPG54.

Caption: DDHD2-mediated triglyceride hydrolysis and fatty acid metabolism.

Caption: Workflow for mass spectrometry-based lipidomics analysis.

Conclusion and Future Directions

The research surrounding DDHD2 and its role in SPG54 has significantly advanced our understanding of the critical link between lipid metabolism and neurodegeneration. The identification of DDHD2's dual function as a triglyceride lipase and a lipophagy receptor provides a more nuanced view of its importance in maintaining neuronal homeostasis. The selective inhibitor this compound has proven to be an invaluable tool in dissecting these mechanisms and validating DDHD2 as a therapeutic target.

Future research should focus on:

-

Therapeutic Strategies: Developing strategies to restore DDHD2 function or compensate for its loss. This could include gene therapy approaches or small molecules that modulate downstream pathways.

-

Biomarker Discovery: Further investigation into the specific lipid species that accumulate in SPG54 could lead to the identification of biomarkers for disease diagnosis and progression.

-

Understanding Downstream Effects: Elucidating the precise mechanisms by which lipid droplet accumulation leads to axonal degeneration and the clinical manifestations of HSP.

This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon in the collective effort to find effective treatments for hereditary spastic paraplegia and other related neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Biallelic DDHD2 mutations in patients with adult‐onset complex hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Research Portal [scholarship.miami.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. DDHD2, whose mutations cause spastic paraplegia type 54, enhances lipophagy via engaging ATG8 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and Lipidomic Profiling of Neuronal Lipid Droplets: Unveiling the Lipid Landscape for insights into Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

The Impact of KLH45 on Cerebral Triglyceride Hydrolysis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent advancements in neurobiology have highlighted the critical role of lipid metabolism in maintaining brain function. Triglycerides, once thought to be inert storage molecules, are now understood to be a vital energy reserve for neuronal activity.[1][2] A key enzyme in the regulation of this process is DDHD2, the principal triglyceride lipase in the central nervous system (CNS).[3][4] The selective inhibitor, KLH45, has emerged as a powerful pharmacological tool to probe the function of DDHD2 and its role in cerebral triglyceride hydrolysis. This technical guide provides an in-depth analysis of the effects of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated biochemical pathways. This document is intended to serve as a comprehensive resource for researchers in neurobiology, pharmacology, and drug development investigating the intricate landscape of brain lipid metabolism.

Introduction: Triglyceride Metabolism in the Brain

The brain, an organ with high energetic demands, relies on a constant supply of fuel. While glucose is the primary energy substrate, there is growing evidence that fatty acids derived from the hydrolysis of triglycerides stored in lipid droplets (LDs) provide a crucial alternative energy source, particularly for synaptic function.[1][2][5] This process of triglyceride breakdown, or lipolysis, is tightly regulated. In the CNS, the enzyme DDHD2, a serine hydrolase, plays a specialized and critical role in metabolizing triglycerides.[3][4] Dysregulation of this pathway is associated with complex hereditary spastic paraplegia (HSP), a neurodegenerative disorder, underscoring the importance of understanding the molecular players involved in cerebral triglyceride metabolism.[3][4]

This compound: A Selective Inhibitor of DDHD2

This compound is a potent and selective small molecule inhibitor of DDHD2.[3] It has been instrumental in elucidating the physiological function of DDHD2 in the brain. Structurally, it is a 2,4-substituted regioisomer that demonstrates enhanced potency and selectivity for DDHD2 over its 1,4-isomer.[3] Its ability to cross the blood-brain barrier and inhibit DDHD2 in vivo makes it an invaluable tool for studying the consequences of impaired triglyceride hydrolysis in the CNS.[3]

Mechanism of Action of this compound

This compound functions by directly inhibiting the triglyceride hydrolase activity of DDHD2. By blocking the active site of DDHD2, this compound prevents the breakdown of triglycerides into diacylglycerols (DAGs), monoacylglycerols (MAGs), and free fatty acids. This inhibition leads to the accumulation of triglycerides within neuronal cells, often manifesting as an increase in the size and number of lipid droplets.[6][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Assay System | Reference |

|---|---|---|---|

| DDHD2 | 1.3 nM | Competitive Activity-Based Protein Profiling (ABPP) in Neuro2A proteome | [3] |

| ABHD6 | Cross-reactivity observed | Competitive ABPP in Neuro2A proteome | [3] |

| HSL | ~8% inhibition at 100 nM | Recombinant enzyme activity assay | [9] |

| ATGL | ~14% inhibition at 100 nM | Recombinant enzyme activity assay |[9] |

Table 2: In Vivo and In Situ Effects of this compound

| Experimental Model | This compound Concentration/Dose | Duration of Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| Neuro2A cells | <10 nM | Not specified | Inactivation of DDHD2 and ABHD6 | [3] |

| COS-7 cells | 2 µM | 16 hours | Reversal of DDHD2-mediated suppression of lipid droplet accumulation | [8] |

| Primary cortical neurons | Not specified | Not specified | 3-fold increase in triacylglycerol (TAG) levels; 1.7-fold increase in sn-1,3-diacylglycerol (DAG) levels | [10] |

| Mice (in vivo) | 40 mg/kg (acute) | 4 hours | Near-complete loss of brain DDHD2 activity; no significant alteration in brain TAGs | [3] |

| Mice (in vivo) | 20 mg/kg (subchronic) | Twice daily for 4 days | Significant elevation in several brain TAGs | [3] |

| Dissociated hippocampal neurons | Not specified | 24 hours | Accumulation of lipid droplets at synaptic terminals |[7] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the effects of this compound.

Competitive Activity-Based Protein Profiling (ABPP)

Objective: To determine the potency and selectivity of this compound against DDHD2 and other serine hydrolases in a complex proteome.

Methodology:

-

Mouse neuroblastoma Neuro2A cell proteomes are prepared.

-

The proteomes are pre-incubated with varying concentrations of this compound.

-

A broad-spectrum serine hydrolase activity-based probe (e.g., HT-01 or FP-rhodamine) is added to the proteomes. This probe covalently binds to the active site of serine hydrolases that have not been inhibited by this compound.

-

The proteome is separated by SDS-PAGE.

-

In-gel fluorescence scanning is used to visualize the activity of the serine hydrolases. A decrease in fluorescence intensity for a specific enzyme band in the presence of this compound indicates inhibition.

-

The IC50 value is calculated by quantifying the fluorescence intensity at different this compound concentrations.

In Vivo Inhibition of Brain DDHD2 Activity

Objective: To assess the ability of this compound to inhibit DDHD2 in the brain of living animals.

Methodology:

-

Mice are administered this compound via intraperitoneal (i.p.) injection at various doses (e.g., 5-40 mg/kg).

-

A control group receives a vehicle injection.

-

After a specified time (e.g., 4 hours), the mice are euthanized, and brain tissue is collected.

-

The brain tissue is homogenized and processed for competitive ABPP as described in section 5.1, using a probe such as HT-01 to label active DDHD2.

-

The degree of DDHD2 inhibition is quantified by comparing the probe labeling in the brains of this compound-treated mice to that of vehicle-treated mice.

Mass Spectrometry-Based Lipidomics

Objective: To quantify the changes in triglyceride and other lipid species in the brain following this compound treatment.

Methodology:

-

Mice are treated with this compound (e.g., 20 mg/kg, twice daily for 4 days) or vehicle.

-

Brain tissue is collected and lipids are extracted using a suitable solvent system (e.g., chloroform/methanol).

-

The lipid extracts are analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

Specific triglyceride species are identified and quantified based on their mass-to-charge ratio (m/z) and retention time.

-

The levels of different lipid species in the brains of this compound-treated mice are compared to those in the vehicle-treated group to determine the effect of DDHD2 inhibition.

Cell-Based Lipid Droplet Accumulation Assay

Objective: To visualize and quantify the effect of this compound on lipid droplet formation in cells.

Methodology:

-

COS-7 cells are transfected with a construct expressing DDHD2.

-

The cells are pre-treated with this compound (e.g., 2 µM) or a control compound for 1 hour.

-

The cells are then supplemented with oleic acid (e.g., 200 µM) for 16 hours to induce lipid droplet formation.

-

The cells are fixed and stained with a neutral lipid dye, such as BODIPY 493/503, which specifically labels lipid droplets.

-

The cells are imaged using fluorescence microscopy.

-

The number and size of lipid droplets are quantified using image analysis software to assess the effect of this compound on lipid storage.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Caption: Mechanism of this compound Action on Triglyceride Hydrolysis.

Caption: Experimental Workflow for In Vivo Lipidomics.

Conclusion

This compound is a pivotal research tool that has significantly advanced our understanding of triglyceride metabolism in the brain. Its high potency and selectivity for DDHD2 allow for precise dissection of this critical biochemical pathway. The data and protocols summarized herein provide a foundation for future investigations into the role of cerebral lipolysis in both normal brain function and in the pathophysiology of neurological disorders. Further research leveraging this compound and similar pharmacological agents will be essential for exploring the therapeutic potential of modulating brain triglyceride hydrolysis.

References

- 1. Triglycerides are an important fuel reserve for synapse function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioengineer.org [bioengineer.org]

- 3. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aaymonline.org [aaymonline.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cooperative lipolytic control of neuronal triacylglycerol by spastic paraplegia-associated enzyme DDHD2 and ATGL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cooperation of acylglycerol hydrolases in neuronal lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

understanding the selectivity profile of KLH45

This document provides a detailed overview of the selectivity profile of KLH45, a novel investigational inhibitor. The information presented is intended for researchers, scientists, and drug development professionals interested in the molecule's mechanism of action and potential therapeutic applications.

Introduction

This compound is a potent, ATP-competitive small molecule inhibitor designed to target aberrant activity in critical cellular signaling pathways. Understanding its selectivity is paramount for predicting both on-target efficacy and potential off-target liabilities. This guide summarizes the key quantitative data from biochemical and cellular screening assays and details the methodologies used to generate this data.

Quantitative Selectivity Data

The selectivity of this compound was assessed across a panel of kinases and in various cell lines to determine its potency and specificity. All quantitative data are summarized below.

Table 1: Biochemical Kinase Selectivity Profile of this compound Data represents the half-maximal inhibitory concentration (IC50) from in vitro biochemical assays.

| Kinase Target | IC50 (nM) | Kinase Family |

| Target Kinase A | 1.2 | Tyrosine Kinase |

| Off-Target Kinase B | 85 | Tyrosine Kinase |

| Off-Target Kinase C | 210 | Serine/Threonine Kinase |

| Off-Target Kinase D | > 10,000 | Serine/Threonine Kinase |

| Off-Target Kinase E | > 10,000 | Lipid Kinase |

| Off-Target Kinase F | 450 | Tyrosine Kinase |

| Off-Target Kinase G | 1,200 | Serine/Threonine Kinase |

Table 2: Cellular Activity Profile of this compound Data represents the half-maximal effective concentration (EC50) from cell-based assays measuring target inhibition or cell viability.

| Cell Line | Target Pathway Status | Assay Type | EC50 (nM) |

| Cell Line X | Target Kinase A Activated | Phospho-Substrate ELISA | 15 |

| Cell Line X | Target Kinase A Activated | Proliferation (72h) | 25 |

| Cell Line Y | Target Kinase A Wild-Type | Proliferation (72h) | > 10,000 |

| Cell Line Z | Off-Target B Dependent | Proliferation (72h) | 850 |

Visualized Pathways and Workflows

Visual diagrams are provided below to illustrate key biological and experimental processes related to this compound.

The Impact of KLH45 on Lipid Droplet Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the compound KLH45 on the dynamics of lipid droplets within cellular systems. The information presented herein is curated from recent scientific literature and is intended to serve as a valuable resource for researchers in cell biology, neuroscience, and therapeutic development.

Executive Summary

This compound has been identified as a potent and selective inhibitor of the enzyme DDHD2 (DDHD domain-containing 2), a principal triglyceride hydrolase in the brain.[1][2] By inhibiting DDHD2, this compound effectively blocks the breakdown of triglycerides, the primary neutral lipid stored within lipid droplets. This inhibition leads to a measurable accumulation of lipid droplets in various cell types, most notably in neurons.[3][4][5] This guide details the mechanism of action of this compound, presents quantitative data on its effects, outlines experimental protocols for studying these phenomena, and provides visual representations of the associated biological pathways and workflows.

Mechanism of Action: The this compound-DDHD2 Signaling Pathway

This compound exerts its influence on lipid droplet dynamics through the specific inhibition of the DDHD2 enzyme. DDHD2 is a crucial lipase responsible for the hydrolysis of triglycerides stored in lipid droplets, breaking them down into diacylglycerols and fatty acids. By binding to and inactivating DDHD2, this compound disrupts this lipolytic process, resulting in the net accumulation of triglycerides and a subsequent increase in the size and number of lipid droplets within the cell.[1][2][6] This mechanism is of particular interest in the study of neurological diseases where lipid metabolism is dysregulated.[2][7]

Caption: Signaling pathway of this compound-induced lipid droplet accumulation.

Quantitative Data: Effect of this compound on Lipid Droplet Number

Studies in primary rat cortical neurons have demonstrated a dose-dependent increase in the number of lipid droplets upon treatment with this compound. The following table summarizes the quantitative findings from these experiments.

| Treatment Group | Concentration (µM) | Treatment Duration (hours) | Normalized Number of Lipid Droplets (per 0.446 mm²)[3] |

| Control (DMSO) | - | 8 | ~100 |

| This compound | 2.5 | 8 | ~250 |

| This compound | 5 | 8 | ~350 |

| Control (DMSO) | - | 24 | ~100 |

| This compound | 2.5 | 24 | ~400 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound and lipid droplet dynamics.

Induction of Lipid Droplet Accumulation in Primary Neurons

This protocol describes the treatment of primary rat cortical neurons with this compound to induce lipid droplet formation.

Caption: Workflow for inducing and analyzing lipid droplet accumulation.

Methodology:

-

Cell Culture: Primary rat cortical neurons are cultured under standard conditions.

-

Treatment: Neurons are treated with varying concentrations of this compound (e.g., 2.5 µM or 5 µM) or with DMSO as a vehicle control.[3]

-

Incubation: The cells are incubated with the treatment for a specified duration, typically between 8 and 24 hours.[3]

-

Analysis: Following incubation, the cells are processed for lipid droplet staining and analysis.

Fluorogenic Neutral Lipid Staining

This protocol outlines the staining of lipid droplets for visualization and quantification.

Reagents:

-

LipidSpot™ 488 Lipid Droplet Stain or BODIPY 493/503

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Mounting medium with DAPI

Procedure:

-

Cell Fixation: After this compound treatment, the culture medium is removed, and the cells are washed with PBS. The cells are then fixed with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Staining: The fixed cells are washed again with PBS and then incubated with the fluorogenic lipid droplet stain (e.g., LipidSpot™ 488) according to the manufacturer's instructions.

-

Nuclear Staining: A nuclear counterstain such as DAPI is often included in the mounting medium to visualize the cell nuclei.

-

Imaging: The stained cells are visualized using a fluorescence microscope. Images are captured for subsequent quantitative analysis.[3][4]

Quantitative Analysis of Lipid Droplets

This protocol describes the quantification of lipid droplets from captured fluorescence images.

Methodology:

-

Image Acquisition: Multiple representative images are taken from each experimental condition.[3]

-

Image Processing: Image analysis software (e.g., ImageJ) is used to process the captured images. This may involve background subtraction and thresholding to clearly identify the lipid droplets.

-

Quantification: The number of lipid droplets is counted within a defined area of the image. To normalize the data, the lipid droplet count is divided by the area of the analyzed picture frame.[3]

-

Statistical Analysis: Statistical tests, such as the Kruskal-Wallis test, are employed to determine the significance of the observed differences between treatment groups.[3]

Implications for Drug Development and Research

The ability of this compound to modulate lipid droplet dynamics via DDHD2 inhibition presents several opportunities for research and therapeutic development:

-

Neurodegenerative Diseases: Given the link between dysregulated lipid metabolism and neurodegenerative disorders such as Parkinson's disease and hereditary spastic paraplegia, this compound serves as a valuable tool for studying these pathological processes.[1][2]

-

Metabolic Disorders: The study of this compound can provide insights into the fundamental cellular processes of lipid storage and metabolism, which are central to conditions like obesity and fatty liver disease.

-

Target for Therapeutic Intervention: DDHD2 represents a potential target for the development of novel therapeutics aimed at modulating lipid metabolism in various disease contexts.

This technical guide provides a foundational understanding of the impact of this compound on lipid droplet dynamics. Further research in this area is poised to uncover deeper insights into the intricate interplay between lipid metabolism and cellular health and disease.

References

- 1. Acute lipid droplet accumulation induced by the inhibition of the phospholipase DDHD2 does not affect the level, solubility, or phosphoserine-129 status of α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cooperation of acylglycerol hydrolases in neuronal lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DDHD2, whose mutations cause spastic paraplegia type 54, enhances lipophagy via engaging ATG8 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Lipid Metabolism and Neurodegeneration: A Technical Guide to the Role of DDHD2, Explored Through the Chemical Probe KLH45

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative disorders present a formidable challenge to modern medicine, with complex underlying mechanisms that are yet to be fully elucidated. A growing body of evidence implicates aberrant lipid metabolism in the pathogenesis of several neurological diseases. This technical guide delves into the critical role of DDHD Domain Containing 2 (DDHD2), a principal brain triglyceride lipase, in maintaining neuronal health. We explore the profound neurological consequences of its dysfunction, which leads to a form of complex hereditary spastic paraplegia (SPG54). A key tool in unraveling the function of DDHD2 has been the development of specific chemical probes. This document provides an in-depth look at KLH45, a potent and selective inhibitor of DDHD2, and its inactive counterpart, KLH40. We will examine the signaling pathways involving DDHD2, present quantitative data from key experiments in tabular format, and provide detailed experimental protocols. This guide aims to equip researchers with the foundational knowledge and methodologies to further investigate the DDHD2-neurodegeneration axis and explore potential therapeutic avenues.

Introduction: DDHD2 and its Implication in Neurodegeneration

DDHD2 is a serine hydrolase that functions as a major triglyceride lipase in the central nervous system.[1] Its primary role is to hydrolyze triglycerides (TAGs) into fatty acids, which are crucial for neuronal energy metabolism.[2][3] Mutations in the DDHD2 gene are the causative basis for SPG54, an autosomal recessive complex hereditary spastic paraplegia characterized by early-onset spastic paraplegia, intellectual disability, and thinning of the corpus callosum.[4][5][6] A key pathological hallmark of SPG54 is the massive accumulation of lipid droplets in neurons, a direct consequence of impaired DDHD2 function.[7][8][9] This accumulation highlights the critical role of proper lipid homeostasis in neuronal function and survival.

The study of DDHD2 has been significantly advanced by the development of the selective chemical inhibitor this compound.[1] This small molecule allows for the acute and controlled inhibition of DDHD2's enzymatic activity, enabling researchers to probe its function in cellular and animal models, and to mimic the biochemical consequences of genetic DDHD2 deficiency.

Quantitative Data on DDHD2 Inhibition by this compound

The following tables summarize key quantitative data from studies utilizing this compound to investigate DDHD2 function.

Table 1: In Vitro and In Situ Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 for DDHD2 | 1.3 nM | Mouse Neuroblastoma (Neuro2A) Proteome | [1] |

| In situ Potency | <10 nM | Neuro2A cells | [1] |

| Inhibition of DDHD2 in Neuro2A cells | >95% | Neuro2A cells (at 25 nM, 4 h) | [1] |

| Cross-reactivity | ABHD6 | Mouse Neuroblastoma (Neuro2A) Proteome | [1] |

Table 2: Effect of this compound on Triglyceride (TAG) Hydrolysis and Levels

| Experiment | Effect of this compound | Control | System | Reference |

| TAG Hydrolase Activity | Blocked | KLH40 (inactive control) did not block | WT-DDHD2 transfected cells | [1] |

| Brain TAG Levels (acute treatment) | No significant change | Vehicle | Mice (40 mg/kg, 4 h) | [1] |

| Brain TAG Levels (subchronic treatment) | Significant elevation of several TAGs | Vehicle | Mice (20 mg/kg, twice daily for 4 days) | [1][9] |

| Activity-dependent Saturated FFA Increase | Abolished | DMSO | PC12 cells and hippocampal neurons | [10][11][12] |

Signaling and Interaction Pathways of DDHD2

DDHD2's function is integrated into broader cellular processes, including autophagy and synaptic function.

DDHD2 and Lipophagy

Recent studies have revealed a connection between DDHD2 and lipophagy, the selective autophagic degradation of lipid droplets. DDHD2 interacts with multiple members of the ATG8 family of proteins (e.g., LC3, GABARAPs), which are crucial for autophagosome formation.[13] This interaction suggests that DDHD2 may play a role in targeting lipid droplets for degradation, and that disruption of this process could contribute to the lipid accumulation seen in SPG54.

Caption: DDHD2 interaction with ATG8 proteins in lipophagy.

DDHD2 and Synaptic Function

DDHD2 also plays a role at the synapse. It has been shown to interact with STXBP1 (Munc18-1), a key protein in synaptic vesicle exocytosis.[10][11] This interaction is believed to regulate the transport of DDHD2 to the plasma membrane and the subsequent generation of saturated fatty acids, which are important for neuronal activity and long-term memory.[10][11]

Caption: DDHD2 and STXBP1 interaction at the presynapse.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the study of DDHD2 and this compound.

Activity-Based Protein Profiling (ABPP) for DDHD2 Inhibition

Objective: To assess the potency and selectivity of inhibitors against DDHD2 in a complex proteome.

Methodology:

-

Cell Culture and Lysis: Culture Neuro2A cells to ~80% confluency. Harvest cells and lyse in a suitable buffer (e.g., Tris-buffered saline) via sonication. Centrifuge the lysate to pellet cellular debris and collect the supernatant (proteome).

-

Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of the inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at room temperature.

-

Probe Labeling: Add a fluorescently tagged activity-based probe that covalently binds to the active site of serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-Rh) to each sample. Incubate for a specified time (e.g., 30 minutes) at room temperature.

-

SDS-PAGE and Fluorescence Scanning: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE. Visualize the labeled hydrolases using a fluorescence gel scanner.

-

Data Analysis: The intensity of the fluorescent band corresponding to DDHD2 will decrease with increasing concentrations of the inhibitor. Quantify the band intensities to determine the IC50 value.

Lipid Droplet Staining and Quantification in Cultured Cells

Objective: To visualize and quantify the effect of DDHD2 inhibition on lipid droplet accumulation.

Methodology:

-

Cell Culture and Transfection: Plate COS-7 cells on glass coverslips. Transfect cells with a construct expressing DDHD2 (e.g., mCherry-DDHD2) or a control vector.

-

Inhibitor and Oleic Acid Treatment: One hour prior to lipid loading, treat the cells with the inhibitor (e.g., 2 µM this compound), an inactive control (e.g., 2 µM KLH40), or DMSO.[14] Supplement the culture medium with oleic acid (e.g., 200 µM) complexed to fatty-acid-free bovine serum albumin (BSA) and incubate for 16-24 hours to induce lipid droplet formation.[14]

-

Fixation and Staining: Wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS. Stain for lipid droplets using a lipophilic dye such as BODIPY 493/503. Stain the nuclei with a counterstain like Hoechst.

-

Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Identify transfected cells based on the fluorescent tag (e.g., mCherry). Use image analysis software (e.g., ImageJ) to quantify the total area or intensity of the BODIPY signal per cell.

Immunoprecipitation (IP) to Study Protein-Protein Interactions

Objective: To validate the interaction between DDHD2 and a putative binding partner (e.g., STXBP1).

Methodology:

-

Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing IP lysis buffer containing protease inhibitors.

-

Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-DDHD2) or an isotype control antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.

-

Washing: Pellet the beads and wash several times with IP lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody against the "prey" protein (e.g., anti-STXBP1) to detect the co-immunoprecipitated protein.

Caption: Workflow for co-immunoprecipitation.

Conclusion and Future Directions

The investigation into the role of DDHD2 in neurodegeneration has provided a compelling link between lipid metabolism and neuronal health. The development of the selective inhibitor this compound has been instrumental in dissecting the function of this crucial brain lipase. The accumulation of triglycerides in neurons due to DDHD2 dysfunction underscores the importance of maintaining lipid homeostasis for preventing neurodegenerative processes.

Future research should focus on further elucidating the downstream consequences of impaired DDHD2 activity. Understanding how lipid droplet accumulation leads to neuronal dysfunction and cell death is paramount. Moreover, exploring the therapeutic potential of modulating DDHD2 activity or compensating for its loss warrants investigation. The use of patient-derived induced pluripotent stem cell (iPSC) models of SPG54 could provide a valuable platform for screening for compounds that can rescue the disease phenotype.[15][16] Ultimately, a deeper understanding of the DDHD2-neurodegeneration axis will pave the way for the development of novel therapeutic strategies for hereditary spastic paraplegias and potentially other neurodegenerative disorders with a lipid metabolism component.

References

- 1. pnas.org [pnas.org]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Mutations in phospholipase DDHD2 cause autosomal recessive hereditary spastic paraplegia (SPG54) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutations in DDHD2, Encoding an Intracellular Phospholipase A1, Cause a Recessive Form of Complex Hereditary Spastic Paraplegia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biallelic DDHD2 mutations in patients with adult‐onset complex hereditary spastic paraplegia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Scientists Shed Light on Cause of Spastic Paraplegia [scripps.edu]

- 10. biorxiv.org [biorxiv.org]

- 11. embopress.org [embopress.org]

- 12. biorxiv.org [biorxiv.org]

- 13. DDHD2, whose mutations cause spastic paraplegia type 54, enhances lipophagy via engaging ATG8 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Functional Contribution of the Spastic Paraplegia-Related Triglyceride Hydrolase DDHD2 to the Formation and Content of Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pluripotent Stem Cells as a Preclinical Cellular Model for Studying Hereditary Spastic Paraplegias - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for KLH45 in Primary Rat Cortical Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

KLH45 is a potent and selective inhibitor of the enzyme DDHD domain-containing 2 (DDHD2), the principal triglyceride (TG) lipase in the central nervous system. In neurons, DDHD2 plays a critical role in lipid metabolism by hydrolyzing triglycerides stored in lipid droplets (LDs) into fatty acids. These fatty acids serve as a crucial energy source, particularly for fueling mitochondrial ATP production. Inhibition of DDHD2 by this compound leads to the accumulation of intracellular lipid droplets, providing a valuable tool for studying neuronal lipid metabolism, energy homeostasis, and the pathological consequences of disrupted lipid dynamics, such as those observed in certain neurodegenerative diseases like complex hereditary spastic paraplegia (HSP).[1][2]

These application notes provide detailed protocols for the use of this compound in primary rat cortical neuron cultures, including methods for treatment, assessment of lipid droplet accumulation, and evaluation of cell viability.

Data Presentation

Table 1: Concentration-Dependent Effect of this compound on Lipid Droplet Accumulation in Primary Rat Cortical Neurons

| This compound Concentration (µM) | Treatment Duration (hours) | Observation | Reference |

| 0.6 | 8 | Increase in lipid droplets | [3] |

| 1.25 | 8 | Increase in lipid droplets | [3] |

| 2.5 | 8 | Marked increase in lipid droplets | [3][4] |

| 5.0 | 8 | Pronounced increase in lipid droplets | [3][4] |

Table 2: Time-Course of this compound-Induced Lipid Droplet Accumulation

| This compound Concentration (µM) | Treatment Duration | Observation | Reference |

| 2.5 | 2 hours | Detectable build-up of lipid droplets | [3] |

| 2.5 | 24 hours | Sustained accumulation of lipid droplets | [3][4] |

Table 3: Effect of this compound on Neuronal Viability (LDH Assay)

| This compound Concentration (µM) | Treatment Duration (hours) | Result | Reference |

| 2.5 | 24 | No significant difference in LDH release compared to control | [3][4] |

| 5.0 | 24 | No significant difference in LDH release compared to control | [3][4] |

Experimental Protocols

Protocol 1: Preparation and Culture of Primary Rat Cortical Neurons

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat embryos.

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hibernate-E medium (supplemented with B27 and GlutaMAX)

-

Papain dissociation system

-

Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin

-

Poly-D-lysine coated culture plates or coverslips

-

Sterile dissection tools

-

70% Ethanol

Procedure:

-

Euthanize the pregnant rat according to approved animal welfare protocols.

-

Dissect the uterine horns and remove the E18 embryos.

-

Isolate the cortices from the embryonic brains in ice-cold Hibernate-E medium.

-

Mince the cortical tissue and digest with papain at 37°C for 20-30 minutes.

-

Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons on poly-D-lysine coated culture vessels at a desired density (e.g., 1.5-2.0 x 10^5 cells/cm²).

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Repeat this half-medium change every 3-4 days.

-

Allow the neurons to mature for at least 7-10 days in vitro (DIV) before initiating experiments.

Protocol 2: Treatment of Primary Rat Cortical Neurons with this compound

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Mature primary rat cortical neuron cultures (DIV 7-14)

-

Pre-warmed Neurobasal medium

Procedure:

-

Prepare working solutions of this compound by diluting the stock solution in pre-warmed Neurobasal medium to the desired final concentrations (e.g., 0.6, 1.25, 2.5, 5.0 µM).

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

-

Carefully remove half of the culture medium from each well.

-

Add an equal volume of the prepared this compound working solutions or vehicle control to the respective wells.

-

Incubate the cultures for the desired duration (e.g., 2, 8, or 24 hours) at 37°C and 5% CO2.

Protocol 3: Staining and Visualization of Lipid Droplets

This protocol uses a fluorescent neutral lipid stain (e.g., BODIPY™ 493/503 or LipidSpot™) to visualize lipid droplets.

Materials:

-

BODIPY™ 493/503 or LipidSpot™ stock solution

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium with DAPI

Procedure:

-

After this compound treatment, gently wash the cells twice with warm PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare the staining solution by diluting the BODIPY™ 493/503 or LipidSpot™ stock solution in PBS to the recommended working concentration (e.g., 1 µg/mL for BODIPY™ 493/503).

-

Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the lipid droplets using a fluorescence microscope with appropriate filter sets (e.g., FITC channel for BODIPY™ 493/503).

Protocol 4: Assessment of Neuronal Viability

A. Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

-

LDH cytotoxicity assay kit

-

Culture supernatants from this compound-treated and control neurons

Procedure:

-

Following the treatment period, carefully collect the culture supernatant from each well.

-

Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

-

Include a positive control for maximum LDH release by lysing a set of untreated cells with the provided lysis buffer.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to the positive control.

B. MTT Assay

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

After this compound treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.[5]

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound action in neurons.

References

- 1. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The hereditary spastic paraplegia-related enzyme DDHD2 is a principal brain triglyceride lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]